molecular formula C13H14FN3S B8657153 1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine CAS No. 887625-20-9

1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No. B8657153
CAS RN: 887625-20-9
M. Wt: 263.34 g/mol
InChI Key: KDXFMMGZKYXAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine is a useful research compound. Its molecular formula is C13H14FN3S and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

887625-20-9

Product Name

1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine

Molecular Formula

C13H14FN3S

Molecular Weight

263.34 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole

InChI

InChI=1S/C13H14FN3S/c14-11-4-2-1-3-10(11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

KDXFMMGZKYXAAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCc1ccccc1)N1CCN(c2nc(-c3ccccc3F)cs2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzyl 4-(4-(2-fluorophenyl)thiazol-2-yl)piperazine-1-carboxylate (0.85 g, 2.1 mmol) in CH2Cl2 (2 μL) cooled to −50° C. was added boron tribromide (1 M in CH2Cl2, 8.6 mL, 8.6 mmol). The reaction was stirred at −50° C. for 20 min and then carefully quenched with saturated aqueous NaHCO3. The mixture was extracted with CH2Cl2, and the combined extracts were washed with water, dried over Na2SO4, and concentrated under reduced pressure to yield 1-(4-(2-fluorophenyl)thiazol-2-yl)piperazine. LC/MS: m/z 264.1 (M+H)+ at 2.04 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Name
benzyl 4-(4-(2-fluorophenyl)thiazol-2-yl)piperazine-1-carboxylate
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
2 μL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution tert-butyl 4-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate (3.83 g, 10.5 mmol) in ethyl acetate (100 ml) was added a 4N solution (100 ml) of hydrogen chloride in ethyl acetate, and the mixture was stirred at room temperature for 12 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in water. The solution was neutralized with 1N aqueous sodium hydroxide solution, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give the desired product (2.61 g, 94.1%) as an oil.
Name
tert-butyl 4-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Quantity
3.83 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94.1%

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